Cas no 2225146-54-1 (1-methyl-1H-imidazole-5-sulfonic acid hydrochloride)

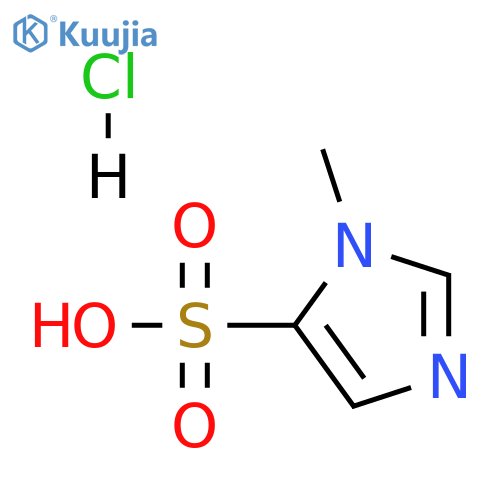

2225146-54-1 structure

商品名:1-methyl-1H-imidazole-5-sulfonic acid hydrochloride

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride

-

- インチ: 1S/C4H6N2O3S.ClH/c1-6-3-5-2-4(6)10(7,8)9;/h2-3H,1H3,(H,7,8,9);1H

- InChIKey: DCENDXNFMHLQRA-UHFFFAOYSA-N

- ほほえんだ: C1N(C)C(S(O)(=O)=O)=CN=1.[H]Cl

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1720601-5.0g |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 5g |

$5900.0 | 2023-05-26 | |

| Chemenu | CM416311-1g |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95%+ | 1g |

$2416 | 2023-03-24 | |

| Enamine | EN300-1720601-0.05g |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 0.05g |

$541.0 | 2023-09-20 | |

| Enamine | EN300-1720601-5g |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 5g |

$5900.0 | 2023-09-20 | |

| A2B Chem LLC | AY05953-250mg |

1-methyl-1h-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 250mg |

$1097.00 | 2024-01-01 | |

| 1PlusChem | 1P01FL29-50mg |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 50mg |

$731.00 | 2023-12-18 | |

| 1PlusChem | 1P01FL29-100mg |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 100mg |

$935.00 | 2023-12-18 | |

| 1PlusChem | 1P01FL29-1g |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 1g |

$2578.00 | 2023-12-18 | |

| A2B Chem LLC | AY05953-50mg |

1-methyl-1h-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 50mg |

$605.00 | 2024-01-01 | |

| 1PlusChem | 1P01FL29-500mg |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride |

2225146-54-1 | 95% | 500mg |

$2024.00 | 2023-12-18 |

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

2225146-54-1 (1-methyl-1H-imidazole-5-sulfonic acid hydrochloride) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量